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molecular formula C9H8N2O2 B1297675 1-Methyl-1,4-dihydro-2,3-quinoxalinedione CAS No. 20934-51-4

1-Methyl-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B1297675
M. Wt: 176.17 g/mol
InChI Key: ZJDLDFIDSAFPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04400382

Procedure details

A mixture of 56.1 g. (0.32 m.) of 1,4-dihydro-1-methylquinoxalin-2,3-dione, 10 ml. of DMF, 50 ml. (0.67 m.) of thionyl chloride and 1 l. of toluene was refluxed for 1 hour, cooled, and stripped, finally under high vcuum to a crude dark solid, m.p. 124°-130° C. of sufficient purity to use in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=O)[C:3]1=[O:13].CN(C=O)C.S(Cl)([Cl:21])=O>C1(C)C=CC=CC=1>[Cl:21][C:4]1[C:3](=[O:13])[N:2]([CH3:1])[C:11]2[C:6]([N:5]=1)=[CH:7][CH:8]=[CH:9][CH:10]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(NC2=CC=CC=C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 56.1 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
Smiles
ClC=1C(N(C2=CC=CC=C2N1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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